Hexanamide, N-[(1R,2S)-2-hydroxy-1-(hydroxymethyl)heptadecyl]-, rel-

Sphingolipid signaling Apoptosis Stereochemistry-activity relationship

Hexanamide, N-[(1R,2S)-2-hydroxy-1-(hydroxymethyl)heptadecyl]-, rel- is the L-threo diastereomer of C6 dihydroceramide (N-hexanoyl-dihydrosphingosine), a short-chain, cell-permeable sphingolipid analog with the molecular formula C₂₄H₄₉NO₃ and molecular weight 399.65 g/mol. This compound belongs to the dihydroceramide class, which lacks the 4,5-trans double bond present in ceramides.

Molecular Formula C24H49NO3
Molecular Weight 399.7 g/mol
Cat. No. B12957974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexanamide, N-[(1R,2S)-2-hydroxy-1-(hydroxymethyl)heptadecyl]-, rel-
Molecular FormulaC24H49NO3
Molecular Weight399.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCC)O
InChIInChI=1S/C24H49NO3/c1-3-5-7-8-9-10-11-12-13-14-15-16-18-19-23(27)22(21-26)25-24(28)20-17-6-4-2/h22-23,26-27H,3-21H2,1-2H3,(H,25,28)/t22-,23+/m1/s1
InChIKeyVUMHYWBWYSPQMM-PKTZIBPZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexanamide, N-[(1R,2S)-2-hydroxy-1-(hydroxymethyl)heptadecyl]-, rel- (C6 L-threo-Dihydroceramide): Stereochemical Identity and Procurement Rationale


Hexanamide, N-[(1R,2S)-2-hydroxy-1-(hydroxymethyl)heptadecyl]-, rel- is the L-threo diastereomer of C6 dihydroceramide (N-hexanoyl-dihydrosphingosine), a short-chain, cell-permeable sphingolipid analog with the molecular formula C₂₄H₄₉NO₃ and molecular weight 399.65 g/mol . This compound belongs to the dihydroceramide class, which lacks the 4,5-trans double bond present in ceramides. The (1R,2S) stereochemistry distinguishes it from the more commonly supplied D-erythro-(1S,2R) isomer (CAS 171039-13-7) and confers a distinct biological activity profile rooted in stereospecific recognition by sphingolipid-metabolizing enzymes and cellular targets [1]. The 'rel-' designation indicates relative stereochemistry, typically supplied as a single enantiomer with defined (1R,2S) configuration for research applications requiring stereochemical precision .

Why C6 D-erythro-Dihydroceramide Cannot Substitute for the (1R,2S) L-threo Isomer in Mechanistic Studies


Generic substitution of C6 dihydroceramide isomers across stereochemical configurations is scientifically unsound because the two chiral centers at C-2 and C-3 of the sphingoid backbone dictate fundamentally distinct biological outcomes. The D-erythro-(1S,2R) isomer of C6 dihydroceramide is widely catalogued and employed as an inert negative control for C6 ceramide, showing no apoptotic or cell-growth-inhibitory activity . In contrast, the L-threo-(1R,2S) stereoisomer belongs to the threo configurational family that has been demonstrated—across multiple N-acyl chain lengths—to be the active configuration for dihydroceramide-induced apoptosis and growth suppression [1]. Furthermore, stereochemistry governs metabolic fate: L-threo ceramide isomers are not substrates for ceramide glucosyltransferase and resist conversion to complex glycosphingolipids, whereas D-erythro isomers are efficiently metabolized . These stereochemistry-driven differences in target engagement, metabolic stability, and cellular pharmacology mean that the (1R,2S) isomer is not interchangeable with the (1S,2R) isomer in any experiment designed to probe structure-activity relationships, enzyme specificity, or dihydroceramide-mediated signaling.

Quantitative Differentiation Evidence for Hexanamide, N-[(1R,2S)-2-hydroxy-1-(hydroxymethyl)heptadecyl]-, rel- Against Closest Comparators


Stereochemistry-Dependent Apoptotic Activity: Threo vs. Erythro Dihydroceramide

The (1R,2S) L-threo configuration is the active stereochemical form for dihydroceramide-mediated apoptosis, while the (1S,2R) D-erythro form is completely inactive. Bielawska et al. (1993) synthesized all eight stereoisomers of C2-ceramide and C2-dihydroceramide and tested them in cell growth inhibition and apoptosis assays. With C2-dihydroceramide, only the threo compounds (which share the relative configuration of the (1R,2S) isomer) were active, whereas the erythro compounds were totally inactive [1]. This stereochemical requirement has been corroborated in subsequent studies: both D-threo and L-threo-C2-dihydroceramide induce apoptosis, while neither D-erythro nor L-erythro-C2-dihydroceramide show activity .

Sphingolipid signaling Apoptosis Stereochemistry-activity relationship

Metabolic Inertness of L-threo Isomers: Resistance to Glucosylceramide Synthase

The L-threo stereochemistry renders the compound resistant to conversion by ceramide glucosyltransferase, a key enzyme in glycosphingolipid biosynthesis. C6 L-threo ceramide (d18:1/6:0) cannot be converted to C6 glucosylceramide by ceramide glucosyltransferase, unlike C6 L-erythro ceramide which serves as an efficient substrate . This metabolic blockade extends to the saturated dihydro analogs: while D-erythro-C6-dihydroceramide is metabolized to complex sphingolipids in CHO cells, the L-threo and DL-threo dihydroceramides show differential metabolic routing and reduced incorporation into endogenous long-chain sphingolipids [1].

Sphingolipid metabolism Ceramide glucosyltransferase Metabolic stability

Cytotoxic Potency of L-threo Ceramide in U937 Leukemia Cells vs. D-erythro-dihydroceramide

C6 L-threo ceramide (the unsaturated analog sharing the same (1R,2S) sphingoid stereochemistry as the target compound) exhibits quantifiable cytotoxicity in U937 human leukemia cells with an IC₅₀ of 18 μM, establishing the L-threo configuration as competent for cell-killing activity . In contrast, ordinary C6 D-erythro-dihydroceramide shows substantially weaker growth suppression, with an IC₅₀ of approximately 38 μM in MCF7 breast cancer cells—roughly 2-fold less potent [1]. While the target compound is the saturated dihydro analog, these data demonstrate that the L-threo stereochemistry imparts cytotoxic activity that is attenuated in the D-erythro dihydro configuration.

Cancer biology Cytotoxicity assay U937 leukemia

PP2A Phosphatase Modulation: Inhibitory vs. Activatory Profile Dictated by 4,5-Saturation and Stereochemistry

The saturation state of the sphingoid backbone and its stereochemistry jointly determine whether a short-chain ceramide analog acts as an activator or inhibitor of protein phosphatase 2A (PP2A). D-erythro-C6 ceramide activates the catalytic subunit of PP2A (PP2Ac), whereas saturation of the 4-5 double bond to yield D-erythro-dihydro C6 ceramide converts the molecule into a PP2Ac inhibitor with an IC₅₀ of 8.5 μM [1]. This functional inversion demonstrates that the dihydro scaffold is not merely an 'inactive ceramide' but a pharmacologically distinct entity. The (1R,2S) L-threo-dihydroceramide represents a further stereochemical permutation of this inhibitory scaffold, with the L-threo configuration being the active stereoisomer for biological activity in the dihydroceramide series [2].

Protein phosphatase 2A Signal transduction Enzyme modulation

Dihydroceramide Desaturase (Des1) Stereochemical Recognition: The (1R,2S) Configuration as a Pharmacophoric Determinant

The (1R,2S) stereochemistry is explicitly recognized by dihydroceramide desaturase (Des1), the enzyme that converts dihydroceramide to ceramide. The well-characterized Des1 inhibitor GT11—N-[(1R,2S)-2-hydroxy-1-hydroxymethyl-2-(2-tridecyl-1-cyclopropenyl)ethyl]octanamide—bears the identical (1R,2S) sphingoid configuration as the target compound and inhibits Des1 with an IC₅₀ of 23 nM in primary cultured cerebellar neurons [1]. The N-hexanoyl analog of GT11 inhibits Des1 with IC₅₀ = 13 μM in vitro [2]. Removal of the 4-5 trans double bond to generate dihydroceramide decreases the affinity of ceramidase toward its substrate by approximately 90%, and changing stereochemistry from the natural D-erythro configuration further alters enzyme recognition [3].

Dihydroceramide desaturase Des1 inhibition Enzyme stereospecificity

Procurement-Driven Application Scenarios for Hexanamide, N-[(1R,2S)-2-hydroxy-1-(hydroxymethyl)heptadecyl]-, rel- Based on Quantitative Differentiation Evidence


Stereochemistry-Activity Relationship (SAR) Studies of Dihydroceramide-Induced Apoptosis

Researchers investigating the stereochemical determinants of sphingolipid-mediated apoptosis require the (1R,2S) L-threo isomer as the active comparator against the inert D-erythro-(1S,2R) isomer. The foundational study by Bielawska et al. (1993) demonstrated that only threo-configured dihydroceramides exhibit cell growth inhibition and apoptosis induction, while erythro isomers are completely inactive [1]. The (1R,2S) isomer enables direct head-to-head stereochemical comparisons that are impossible with the commonly available D-erythro negative control alone.

Dihydroceramide Desaturase (Des1) Substrate Specificity and Inhibitor Development

The (1R,2S) configuration is explicitly required for Des1 molecular recognition, as established by the GT11 inhibitor series [2]. The target compound provides the correct stereochemical scaffold for studies of Des1 substrate vs. inhibitor SAR, particularly given that N-hexanoyl analogs of GT11 inhibit Des1 with IC₅₀ = 13 μM [3]. This application is not served by the D-erythro isomer, which acts as a Des1 substrate rather than engaging the inhibitor-binding conformation.

Metabolic Stability Studies of Sphingolipid Analogs Resistant to Glycosylation

For experiments requiring a dihydroceramide probe that persists in cells without metabolic diversion into the glycosphingolipid pathway, the L-threo stereochemistry offers a critical advantage: L-threo ceramide isomers are not substrates for ceramide glucosyltransferase and cannot be converted to glucosylceramide . In contrast, D-erythro-C6-dihydroceramide is efficiently metabolized to short-chain sphingomyelin and glucosylceramide in CHO cells [4]. This metabolic inertness simplifies interpretation of signaling experiments by reducing confounding metabolic variables.

Differentiation of Ceramide-Dependent vs. Dihydroceramide-Specific Signaling in PP2A and PKC Pathways

The dihydroceramide scaffold, when bearing active stereochemistry, engages signaling targets differently from unsaturated ceramides. D-erythro-C6 ceramide activates PP2Ac, but D-erythro-dihydro C6 ceramide inhibits it with IC₅₀ = 8.5 μM [5]. The L-threo diastereomer (safingol) inhibits PKC with IC₅₀ = 37.5-40 μM . The (1R,2S) C6 dihydroceramide enables dissection of whether dihydroceramide-specific signaling effects are mediated through PP2A inhibition, PKC modulation, or alternative targets, using a stereochemically defined probe distinct from both the D-erythro negative control and L-threo sphinganine.

Quote Request

Request a Quote for Hexanamide, N-[(1R,2S)-2-hydroxy-1-(hydroxymethyl)heptadecyl]-, rel-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.